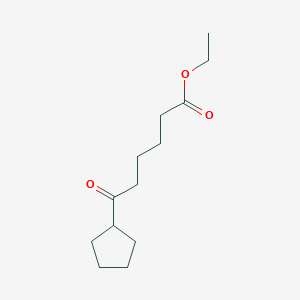

Ethyl 6-cyclopentyl-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

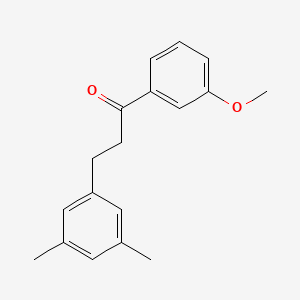

Ethyl 6-cyclopentyl-6-oxohexanoate, also known as ethyl levulinate, is a chemical compound that has been the subject of extensive scientific research. It has a molecular formula of C13H22O3 and an average mass of 226.312 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass is 226.156891 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.31 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 6-cyclopentyl-6-oxohexanoate has been explored in the synthesis of pharmacologically important compounds, such as statins. For instance, Tararov, König, and Börner (2006) describe its use in the stereoselective hydrogenation of a statin precursor, demonstrating its role in the production of medically relevant molecules (Tararov, König, & Börner, 2006).

It has been utilized in the regioselective chlorination process, as detailed by Zav’yalov et al. (2006), which is significant for the synthesis of biotin, a vital nutrient (Zav’yalov et al., 2006).

This compound is involved in oxidation reactions. Atlamsani, Brégeault, and Ziyad (1993) researched its role in the oxidation of cyclohexanone, leading to the production of various dicarboxylic acids (Atlamsani, Brégeault, & Ziyad, 1993).

Biological Applications

The compound has been investigated for its potential in biological processes, like bioreduction. Ramos et al. (2011) studied its bioreduction to ethyl (R)-3-hydroxyhexanoate using microorganisms, highlighting its relevance in biotechnological applications (Ramos et al., 2011).

It's also important in enzymatic processes. For example, the metabolism of related cyclohexanol compounds by Acinetobacter NCIB 9871, as studied by Donoghue and Trudgill (1975), provides insights into the microbial breakdown of cyclohexanone derivatives (Donoghue & Trudgill, 1975).

Material Science and Catalysis

The compound finds applications in material science and catalysis. Claus and Schreiber (2003) explored its role in the ozonolytic cleavage of cyclohexene, demonstrating its utility in organic syntheses (Claus & Schreiber, 2003).

It's used in the synthesis of highly functionalized compounds, as shown by Eipert, Maichle‐Mössmer, and Maier (2003) in their work on the formation of 1-oxaspiro[4.5]decan-2-ones (Eipert, Maichle‐Mössmer, & Maier, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 6-cyclopentyl-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWRFKNQUGHBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645651 |

Source

|

| Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3352-08-7 |

Source

|

| Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.